REACTION_CXSMILES
|
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C([Li])CCC.CN(C)P(=O)(N(C)C)N(C)C.[CH3:24][O:25][CH:26]([O:29][CH3:30])[CH2:27]Br>C1COCC1>[CH3:24][O:25][CH:26]([O:29][CH3:30])[CH2:27][C:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
|
232 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred 30 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried 2000 ml 3-neck round bottom flask under nitrogen
|
Type
|
STIRRING
|
Details
|
stirred an additional 30 minutes at 0° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred 3 hours at 0° C. and an additional 72 hours at room temperature
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently quenched with 5 ml water
|
Type
|
CUSTOM
|
Details
|
the THF removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The amber oily residue is dissolved in 200 ml diethyl ether
|
Type
|
ADDITION
|
Details
|
poured into 100 ml 50% saturated sodium chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with 3×75 ml diethyl ether
|
Type
|
WASH
|
Details
|
washed with 6×50 ml 50% saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The diethyl ether is removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the red oily residue distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After a 5 ml forerun, the fraction boiling at 65°-67° C. (0.5 mm) is collected
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC#CCCCCC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |